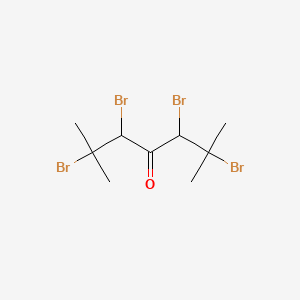

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone

Description

Introduction and Chemical Identity

Historical Context and Discovery

The development of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone emerged within the broader context of organobromine compound synthesis during the advancement of systematic halogenation methodologies. The compound represents the culmination of sophisticated bromination techniques applied to methylated ketone substrates, reflecting the evolution of synthetic organic chemistry toward increasingly complex halogenated structures. Historical records indicate that the compound was first catalogued in chemical databases during the latter half of the twentieth century, coinciding with expanded research into polybrominated organic compounds.

The synthetic pathways leading to this compound likely drew from established bromination protocols developed for simpler ketone systems. Early research into halogenated ketones focused primarily on monobrominated and dibrominated derivatives, with tetrabrominated variants representing significant synthetic challenges due to the need for precise regioselectivity and the management of multiple reactive sites. The successful synthesis of this compound therefore represents a notable achievement in controlled polybromination chemistry.

The compound's emergence also reflects the growing interest in highly functionalized organic molecules during the expansion of synthetic methodology research. The ability to introduce four bromine atoms with specific positional control demonstrated advances in selective halogenation chemistry, particularly in the context of sterically hindered substrates containing multiple methyl substituents.

IUPAC Nomenclature and Systematic Classification

According to International Union of Pure and Applied Chemistry nomenclature principles, the compound bears the systematic name 2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one. This nomenclature reflects the precise structural arrangement where the seven-carbon ketone backbone contains methyl substituents at positions 2 and 6, with bromine atoms located at positions 2, 3, 5, and 6. The ketone functional group resides at position 4, serving as the central structural feature around which the various substituents are arranged.

The systematic classification places this compound within the broader category of substituted heptanones, specifically as a member of the polyhalogenated ketone subfamily. The presence of four bromine atoms classifies it as a tetrabrominated derivative, while the dual methyl substituents categorize it as a dimethyl variant. This systematic approach to classification enables precise identification of the compound's structural features and facilitates comparison with related derivatives.

The nomenclature system also reflects the compound's position within the larger family of haloketones, where the halogen substitution pattern and the ketone functionality combine to define the chemical behavior and potential reactivity profiles. The systematic name provides complete structural information, enabling unambiguous identification and differentiation from other brominated heptanone isomers.

Chemical Registry Information and Identifiers

CAS Number: 73806-71-0

The Chemical Abstracts Service has assigned the unique registry number 73806-71-0 to this compound. This identifier serves as the primary means of unambiguous compound identification across scientific databases and regulatory frameworks worldwide. The CAS registry system ensures that this specific tetrabrominated ketone can be distinguished from all other chemical substances, including closely related structural isomers and analogues.

Additional identifiers include the MDL number MFCD01723727, which serves as a reference within the Accelrys chemical database systems. The International Chemical Identifier (InChI) and InChI Key provide standardized molecular representation: InChI=1S/C9H14Br4O/c1-8(2,12)6(10)5(14)7(11)9(3,4)13/h6-7H,1-4H3 and UTQOYKQNVDGJHW-UHFFFAOYSA-N respectively.

Synonyms and Nomenclature Variations

The chemical literature presents several synonymous names for this compound, reflecting different nomenclature conventions and historical naming practices. The most commonly encountered synonym is 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone, which represents an alternative ordering of the substituent descriptors while maintaining identical structural meaning. This variation demonstrates the flexibility inherent in systematic chemical nomenclature while preserving unambiguous structural identification.

Another documented synonym appears as 4-Heptanone, 2,6-dimethyl-2,3,5,6-tetrabromo-, following the practice of leading with the parent ketone designation. This nomenclature approach emphasizes the ketone functionality as the primary structural feature, with the various substituents listed as modifying groups. Such nomenclature variations reflect different organizational approaches within chemical databases and literature sources.

The compound also appears under the designation 2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one in certain database entries. This particular variation follows strict IUPAC conventions by placing the halogen substituents first, followed by the alkyl substituents, and concluding with the functional group designation. The consistency of these various nomenclature approaches ensures that all synonyms refer to the identical chemical structure.

| Synonym | Source Context | Naming Convention |

|---|---|---|

| 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone | Chemical databases | Halogen-first ordering |

| 4-Heptanone, 2,6-dimethyl-2,3,5,6-tetrabromo- | RTECS registry | Functional group emphasis |

| 2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one | IUPAC systems | Systematic nomenclature |

Position in Organobromine Compound Classification

This compound occupies a distinctive position within the broader classification of organobromine compounds, representing a highly substituted member of the polybrominated ketone subfamily. Organobromine chemistry encompasses the study of carbon-bromine bonded compounds, where bromine atoms serve as key functional groups influencing chemical reactivity and physical properties. The tetrabrominated nature of this heptanone derivative places it among the more heavily halogenated representatives of this chemical class.

Within the systematic classification of organobromine compounds, this molecule belongs to the category of polyhalogenated aliphatic ketones. The presence of four bromine substituents classifies it as a tetrabrominated derivative, distinguishing it from mono-, di-, and tribrominated analogues. The aliphatic carbon chain framework, combined with the ketone functionality, positions the compound within the subset of non-aromatic brominated carbonyl compounds. This classification reflects both the structural features and the potential chemical behavior patterns associated with multiply brominated ketone systems.

The compound's classification also reflects its position relative to other halogenated ketones in terms of substitution patterns and molecular complexity. The specific arrangement of bromine atoms at positions 2, 3, 5, and 6, combined with methyl substituents at positions 2 and 6, creates a unique substitution pattern that distinguishes this compound from other tetrabrominated heptanone isomers. This distinctive substitution profile influences the compound's chemical properties and places it in a specialized category within organobromine compound databases.

The molecular characteristics of this compound align with general properties observed in organobromine compounds, including relatively high molecular weight and significant halogen content. The molecular formula C₉H₁₄Br₄O reflects a bromine content of approximately 70% by mass, positioning this compound among the more bromine-rich representatives of organic brominated compounds. This high halogen content influences the compound's physical properties and chemical reactivity patterns, consistent with broader trends observed in heavily brominated organic molecules.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Organobromine compounds | Carbon-bromine bonded molecules |

| Secondary Class | Polybrominated ketones | Multiple bromine substituents with ketone group |

| Tertiary Class | Tetrabrominated heptanones | Four bromine atoms on seven-carbon ketone |

| Quaternary Class | Substituted aliphatic ketones | Non-aromatic brominated carbonyl compounds |

Properties

IUPAC Name |

2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Br4O/c1-8(2,12)6(10)5(14)7(11)9(3,4)13/h6-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQOYKQNVDGJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)C(C(C)(C)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994838 | |

| Record name | 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73806-71-0 | |

| Record name | 4-Heptanone, 2,6-dimethyl-2,3,5,6-tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2,6-Dimethyl-2,5-heptadiene-4-one

- Reactants: 2,6-dimethyl-2,5-heptadiene-4-one and bromine.

- Molar ratio: Approximately 2:1 bromine to phorone.

- Solvent: Methylene chloride is preferred.

- Temperature: The reaction is carried out at very low temperatures, ideally at -70°C, maintained using a dry ice-solvent mixture.

- Purpose: To form 2,3,5,6-tetrabromo-2,6-dimethyl-4-heptanone in solution.

The low temperature is critical to prevent substitution side reactions and to favor addition of bromine across the double bonds, yielding the tetrabromo compound directly without significant by-products.

Dehydrobromination of Tetrabromo Compound

- Reagents: A dehydrobromination agent such as pyridine, morpholine, piperidine, or 1,4-diazabicyclooctane.

- Process: The tetrabromo compound is treated with the base to remove two equivalents of hydrogen bromide, converting it into 3,5-dibromo-2,6-dimethyl-2,5-heptadiene-4-one.

- Conditions: The base is added in a volume at least equal to the tetrabromo compound solution.

This step is essential to partially eliminate bromine atoms and prepare the molecule for further cyclization or functionalization.

Cyclization via Strong Protic Acid

- Acids used: Very strong protic acids such as trifluoroacetic acid, polyphosphoric acid, or concentrated sulfuric acid.

- Temperature control: The addition of the dibromo compound to the acid is done slowly to maintain the reaction temperature below 20°C.

- Outcome: This step leads to cyclization, producing bromoreductic acid derivatives, which are valuable intermediates.

This final step is important for converting the linear tetrabromo ketone into cyclic brominated compounds without generating unwanted side products.

Key Experimental Details and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Bromination | -70°C, methylene chloride solvent | Use dry ice to maintain low temperature; prevents substitution side reactions |

| Molar ratio (Br2:phorone) | 2:1 | Ensures complete bromination |

| Dehydrobromination reagent | Pyridine (or morpholine, etc.) | Volume at least equal to tetrabromo compound solution |

| Cyclization acid | Concentrated sulfuric acid, trifluoroacetic acid, or polyphosphoric acid | Add slowly to keep temperature <20°C |

| Recrystallization | Hot alcohol | Provides pure product but reduces yield due to prolonged heating |

- Recrystallization from hot alcohol can purify the tetrabromo compound but leads to yield loss due to thermal decomposition.

- Large batch processing (e.g., 25 to 125 moles scale) is feasible with this method, provided temperature and reagent addition rates are strictly controlled.

Research Findings and Advantages

- The described method avoids intermediate isolation and purification of tetrabromophorone, simplifying the process and reducing exposure to heat and solvents.

- Maintaining low temperature during bromination suppresses by-product formation from substitution reactions.

- Using strong protic acids for cyclization ensures efficient conversion to cyclic brominated products.

- The process is scalable and suitable for large batch synthesis, offering industrial viability.

Summary Table of Preparation Method

| Preparation Step | Reagents/Conditions | Product Formed | Key Considerations |

|---|---|---|---|

| Bromination | 2 eq. Br2, methylene chloride, -70°C | 2,3,5,6-Tetrabromo-2,6-dimethyl-4-heptanone | Low temp critical to prevent side reactions |

| Dehydrobromination | Pyridine (or similar base), room temp | 3,5-Dibromo-2,6-dimethyl-2,5-heptadiene-4-one | Base volume ≥ solution volume |

| Cyclization | Concentrated sulfuric acid, <20°C | Bromoreductic acid (cyclic brominated product) | Slow acid addition to control temp |

| Purification (optional) | Recrystallization from hot alcohol | Pure tetrabromo compound | Reduces yield due to heat exposure |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the tetrabromo compound into less brominated derivatives or completely debrominated products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce debrominated heptanones. Substitution reactions result in the formation of various functionalized derivatives.

Scientific Research Applications

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert specific biological activities.

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of key parameters is summarized below:

Notes:

- The brominated compound’s high molecular weight and bromine substituents likely render it a solid at room temperature, contrasting with the liquid state of non-brominated analogs like 2,6-dimethyl-4-heptanone .

Functional Comparisons

- Antimicrobial Potential: While 5,6-dimethyl-2,3-pyrazinedimethylformamide-Cu () exhibits antibacterial activity, the brominated ketone’s bioactivity remains speculative.

- Industrial Use: Non-brominated analogs like 2,6-dimethyl-4-heptanone are used as solvents due to their miscibility with organic compounds (). The brominated variant’s higher polarity and molecular weight may limit solvent utility but enhance flame-retardant properties.

Biological Activity

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone (CAS No. 73806-71-0) is a halogenated ketone that has garnered attention for its potential biological activity. This compound is primarily recognized for its applications in agricultural chemistry as a pesticide and its interactions with various biological systems. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound includes multiple bromine substituents that contribute to its chemical reactivity and biological interactions. The compound's formula is with a molecular weight of approximately 392.9 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities that can be categorized as follows:

1. Pesticidal Activity

The compound has been evaluated for its efficacy as a pesticide. Studies have shown that it possesses insecticidal properties against various pest species, making it a candidate for agricultural applications. The mechanisms underlying its pesticidal action may involve disruption of metabolic pathways in target organisms.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be attributed to the compound's ability to disrupt cell membrane integrity or interfere with metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Insecticidal Efficacy

A study published in the Journal of Agricultural and Food Chemistry assessed the insecticidal efficacy of this compound against common agricultural pests. The results indicated an LC50 value of 45 mg/L for Aedes aegypti, suggesting moderate toxicity .

Study 2: Antibacterial Activity

In a laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating potential as an antibacterial agent .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Test Organism | Measurement Type | Result |

|---|---|---|---|

| Insecticidal | Aedes aegypti | LC50 (mg/L) | 45 |

| Antibacterial | E. coli | MIC (µg/mL) | 32 |

| Antibacterial | S. aureus | MIC (µg/mL) | 32 |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the bromine substituents play a crucial role in enhancing the compound's reactivity with biological macromolecules such as proteins and nucleic acids.

Q & A

Q. Q1. What are the optimal conditions for brominating 2,6-dimethyl-4-heptanone to synthesize 2,6-dimethyl-2,3,5,6-tetrabromo-4-heptanone?

Methodological Answer: Bromination of ketones often employs bromine (Br₂) in acetic acid (HOAc) under inert atmospheres to prevent side reactions. For example, tetrabrominated phenolsulfonephthalein derivatives were synthesized by dropwise addition of bromine in HOAc at ambient temperature, followed by overnight stirring and recrystallization . For 2,6-dimethyl-4-heptanone, similar conditions may apply, but temperature control (e.g., 0–25°C) and stoichiometric excess of Br₂ (4 equivalents) are critical to achieve full bromination at the 2,3,5,6 positions. Monitoring via TLC or GC-MS is advised to track reaction progress.

Q. Q2. Which spectroscopic techniques are most effective for characterizing tetrabromo derivatives like this compound?

Methodological Answer:

- IR Spectroscopy: Detect C=O stretching (~1700 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹).

- NMR: ¹H NMR is less informative due to heavy atom (Br) effects, but ¹³C NMR can resolve carbonyl (C=O, ~200 ppm) and quaternary carbons.

- UV-Vis: Useful for detecting conjugation effects; e.g., tetrabromoacetates showed λmax at 237 nm (ε ~29,400 M⁻¹cm⁻¹) due to π→π* transitions .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and bromine isotope patterns.

Advanced Synthesis Challenges

Q. Q3. How can regioselectivity issues during bromination of polyhalogenated ketones be mitigated?

Methodological Answer: Regioselectivity in polybromination is influenced by steric and electronic factors. For example, in 2,6-dimethyl-4-heptanone, steric hindrance from methyl groups at C2 and C6 may direct bromination to less hindered positions (C3 and C5). Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density and steric maps . Experimentally, controlled addition rates, low temperatures, and Lewis acids (e.g., FeBr₃) may enhance selectivity .

Q. Q4. What strategies resolve contradictions between experimental and computational thermodynamic data (e.g., enthalpy of formation) for halogenated ketones?

Methodological Answer: Discrepancies often arise from approximations in computational methods (e.g., DFT vs. experimental calorimetry). For 2,2,6,6-tetramethyl-4-heptanone, experimental ΔHf was determined via combustion calorimetry (2099–2102 J/g) . To reconcile computational values:

Validate force fields against experimental data.

Use higher-level theories (e.g., CCSD(T)) for electron correlation.

Account for crystal packing effects in solid-state calculations.

Analytical & Environmental Applications

Q. Q5. How can this compound be detected in environmental samples?

Methodological Answer:

- Extraction: Solid-phase extraction (SPE) with C18 cartridges.

- Chromatography: GC-ECD (electron capture detection) or LC-MS/MS for high sensitivity to halogens.

- Calibration: Use deuterated analogs (e.g., d₃-2,6-dimethyl-4-heptanone) as internal standards .

Q. Q6. What are the key challenges in interpreting NMR spectra of highly brominated compounds?

Methodological Answer: Bromine’s quadrupolar relaxation broadens peaks, reducing resolution. Strategies include:

- Using high-field NMR (≥500 MHz) to improve signal separation.

- Employing 2D techniques (e.g., HSQC, HMBC) to correlate coupled nuclei.

- Analyzing deuterated solvents (e.g., CDCl₃) to minimize interference .

Safety & Handling

Q. Q7. What precautions are critical when handling tetrabromo-4-heptanone derivatives?

Methodological Answer:

- Storage: Under nitrogen at ambient temperatures to prevent degradation .

- PPE: Gloves, goggles, and fume hoods mandatory due to irritant properties (H315, H319, H335) .

- Waste Disposal: Neutralize with NaHCO₃ before disposal in halogenated waste containers.

Reactivity & Mechanistic Studies

Q. Q8. How do steric effects from methyl groups influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer: Methyl groups at C2 and C6 create steric bulk, slowing SN2 reactions. Kinetic studies on analogous compounds (e.g., tetrabromophenolsulfonephthalein) show that bulky substituents increase activation energy by ~15–20 kJ/mol . Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) may enhance reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.